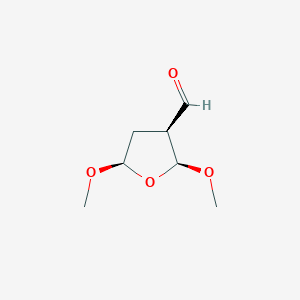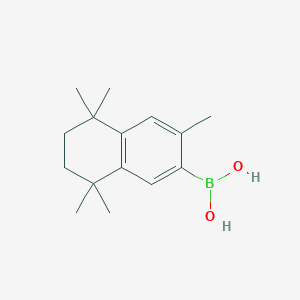![molecular formula C9H8ClN3O2 B071689 4-氯-7H-吡咯并[2,3-d]嘧啶-6-甲酸乙酯 CAS No. 187725-00-4](/img/structure/B71689.png)
4-氯-7H-吡咯并[2,3-d]嘧啶-6-甲酸乙酯
概述
描述
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound with significant importance in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chloro group at the 4-position and an ethyl ester at the 6-position. It is widely used as a building block in the synthesis of various pharmaceutical agents, particularly kinase inhibitors .
科学研究应用
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is extensively used in scientific research, particularly in the development of kinase inhibitors. These inhibitors are crucial in cancer therapy and the treatment of inflammatory diseases. The compound serves as a scaffold for designing molecules that can inhibit specific kinases involved in disease pathways .
作用机制
Target of Action
It’s known that pyrrolo[2,3-d]pyrimidine derivatives can potentially target multiple kinases
Mode of Action
Chemically, 4-chloro-7h-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .
Biochemical Pathways
It’s known that pyrrolo[2,3-d]pyrimidine derivatives can potentially affect multiple kinase-related pathways .
Pharmacokinetics
The compound has a predicted boiling point of 3561±520 °C and a density of 153±01 g/cm3 . These properties may influence its bioavailability.
Result of Action
It’s known that pyrrolo[2,3-d]pyrimidine derivatives can potentially induce apoptosis .
Action Environment
Under normal temperature and humidity conditions, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine exhibits stability. It may decompose in the presence of strong acids or alkalis . Thus, environmental factors such as temperature, humidity, and pH can influence the compound’s action, efficacy, and stability.
未来方向
生化分析
Biochemical Properties
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It has been observed to interact with kinases, particularly those involved in cell signaling pathways. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and thereby modulating the signaling pathways they control . This interaction is essential for studying the regulation of cellular processes and the development of therapeutic agents targeting these pathways.
Cellular Effects
The effects of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division . Additionally, it can induce apoptosis in certain cell types, making it a potential candidate for cancer therapy. The compound’s impact on gene expression further underscores its importance in regulating cellular functions and responses.
Molecular Mechanism
At the molecular level, Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, particularly kinases, inhibiting their activity and altering the downstream signaling pathways . This inhibition can lead to changes in gene expression, as the signaling pathways involved in transcriptional regulation are affected. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent and a tool for biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cellular processes, which is valuable for studying chronic effects and therapeutic potential.
Dosage Effects in Animal Models
The effects of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate vary with different dosages in animal models. At lower doses, the compound can effectively modulate cellular processes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to tissues and organs. These threshold effects are crucial for determining the compound’s therapeutic window and safe dosage range for potential clinical applications.
Metabolic Pathways
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can influence metabolic flux and alter metabolite levels, impacting cellular energy production and biosynthetic processes. Understanding these metabolic interactions is essential for elucidating the compound’s overall effects on cellular function and its potential as a therapeutic agent.
Transport and Distribution
Within cells and tissues, Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are crucial for determining the compound’s bioavailability and its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and its ability to modulate cellular processes effectively.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve cyclization and chlorination to yield the final product .
Industrial Production Methods: Industrial production methods often employ similar synthetic routes but are optimized for higher yields and scalability. For instance, the use of diethyl malonate as a starting material has been reported, with the synthesis proceeding through a series of cyclization and chlorination reactions .
化学反应分析
Types of Reactions: Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles under appropriate conditions.
Suzuki Coupling: This compound can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and thiols, typically under basic conditions.
Suzuki Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.
Major Products:
Nucleophilic Substitution: Products include various substituted pyrrolo[2,3-d]pyrimidines.
Suzuki Coupling: Products include biaryl derivatives.
相似化合物的比较
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares the same core structure but lacks the ethyl ester group.
Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate: Similar structure with an amino group instead of a chloro group.
Uniqueness: Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of targeted therapeutic agents .
属性
IUPAC Name |
ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-5-7(10)11-4-12-8(5)13-6/h3-4H,2H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVGJDTURCUCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611746 | |
| Record name | Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187725-00-4 | |
| Record name | Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
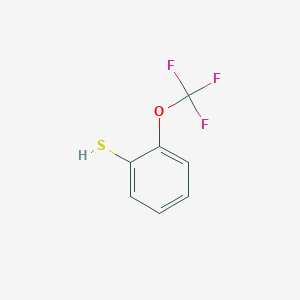
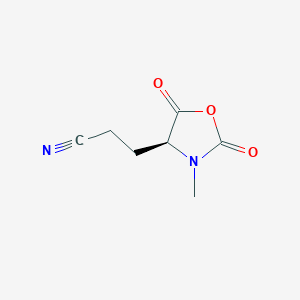
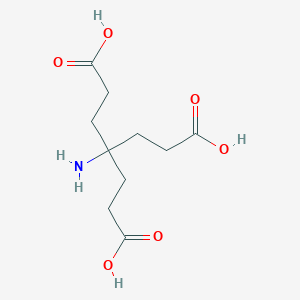

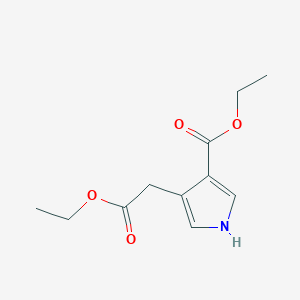
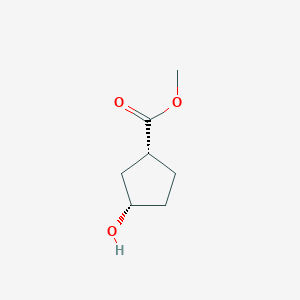
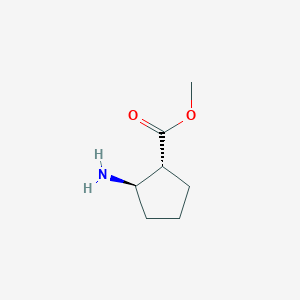
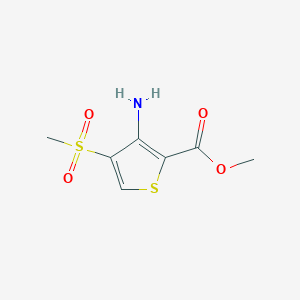
![tert-Butyl N-[1-(azetidin-3-yl)piperidin-4-yl]carbamate](/img/structure/B71625.png)
![(2S)-2-{(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}-3-methylbutanoic acid](/img/structure/B71627.png)
![Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71629.png)
![6-Chloro-4-(2-ethyl-1,3-dioxolan-2-YL)-2-methoxypyridin-3-YL]methanol](/img/structure/B71633.png)
